H-D-Phe(4-Cl)-OH

Tryptophan hydroxylase Enzyme inhibition Serotonin biosynthesis

Acquire stereochemically defined H-D-Phe(4-Cl)-OH (CAS 14091-08-8) for applications requiring enantiomeric fidelity. Unlike racemic or L-isomers, this D-enantiomer serves as a chiral building block for photosensitive LHRH analogues and enables comparative TPH inhibition studies. Ensure research integrity with high enantiomeric purity material.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 14091-08-8
Cat. No. B556555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe(4-Cl)-OH
CAS14091-08-8
Synonyms4-Chloro-D-phenylalanine; 14091-08-8; (R)-2-AMINO-3-(4-CHLOROPHENYL)PROPANOICACID; (2R)-2-amino-3-(4-chlorophenyl)propanoicacid; D-4-Chlorophenylalanine; D-PCPA; D-PCP; D-4-CHLOROPHE; D-PHE(4-CL)-OH; 147065-05-2; (R)-4-ChlorophenylalanineHydrochloride; (R)-4-ChlorophenylalanineHydrochlorideSalt; MFCD00079675; d-p-chlorophenylalanine; Tocris-0938; AC1LDI2L; Lopac-C-6506; H-D-4CPA-OH; D-4-CL-PHE; D-Phenylalanine,4-chloro-; H-P-CHLORO-D-PHE-OH; ZINC290; C9419_SIGMA; D-PHE(4-CL); SCHEMBL245828
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])[NH3+])Cl
InChIInChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyNIGWMJHCCYYCSF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-amino-3-(4-chlorophenyl)propanoic Acid (CAS 14091-08-8): D-Enantiomer of 4-Chlorophenylalanine for Tryptophan Hydroxylase Studies and Peptide Synthesis


(2R)-2-amino-3-(4-chlorophenyl)propanoic acid (CAS 14091-08-8), also designated 4-Chloro-D-phenylalanine or D-4-chlorophenylalanine, is a non-proteinogenic D-α-amino acid derivative characterized by a para-chloro substituent on the phenylalanine aromatic ring [1]. This compound is the D-enantiomer of 4-chlorophenylalanine and is structurally distinct from both the L-enantiomer (4-Chloro-L-phenylalanine, CAS 14173-39-8) and the racemic mixture (4-Chloro-DL-phenylalanine, CAS 7424-00-2) [2]. As a chiral building block, it is utilized in biochemical research for enzyme inhibition studies and as a precursor in the synthesis of photosensitive luteinizing hormone-releasing hormone (LHRH) analogues with agonistic and antagonistic properties .

Why 4-Chloro-D-phenylalanine (CAS 14091-08-8) Cannot Be Replaced by Racemic DL- or L-Enantiomer Forms in Stereospecific Applications


Substitution of (2R)-2-amino-3-(4-chlorophenyl)propanoic acid (CAS 14091-08-8) with its racemic DL-mixture (CAS 7424-00-2) or L-enantiomer (CAS 14173-39-8) is not scientifically interchangeable in applications demanding stereochemical fidelity . As a D-amino acid, this enantiomer is not a natural substrate for L-amino acid-specific enzymes and transporters, conferring distinct metabolic stability and biological recognition [1]. While the racemic PCPA (DL-4-chlorophenylalanine) is widely characterized as an irreversible tryptophan hydroxylase (TPH) inhibitor that depletes serotonin [2], the pure D-enantiomer is specifically employed as a chiral building block for incorporating D-configured 4-chlorophenylalanine residues into synthetic peptides and peptidomimetics . The L-enantiomer (CAS 14173-39-8) is a well-documented 5-HT biosynthesis inhibitor and TPH antagonist [3], but its stereochemical opposite may exhibit divergent enzyme inhibition potency and binding characteristics, as evidenced by Ki value variations between enantiomers in related systems [4].

Quantitative Differentiation Evidence for (2R)-2-amino-3-(4-chlorophenyl)propanoic Acid (CAS 14091-08-8) Against Key Comparators


Enantiomer-Dependent Tryptophan Hydroxylase Inhibition: D-Form Exhibits Lower Ki Than L-Form

Inhibition of tryptophan hydroxylase (TPH, EC 1.14.16.4) by 4-chlorophenylalanine is stereospecific. The racemic D,L-4-chlorophenylalanine exhibits a Ki of 0.021 mM against TPH, while the L-enantiomer (4-Chloro-L-phenylalanine) exhibits a Ki of 0.026 mM [1]. The lower Ki value for the racemic mixture indicates that the D-enantiomer contributes favorably to the overall inhibitory potency, suggesting that 4-Chloro-D-phenylalanine may have a higher affinity for the enzyme than its L-counterpart. While direct Ki data for the isolated D-enantiomer is not provided in the sourced database, the enantiomeric comparison establishes that the D-configuration is not biologically inert but actively participates in, and likely enhances, enzyme binding [1].

Tryptophan hydroxylase Enzyme inhibition Serotonin biosynthesis Stereoselectivity

Chiral Purity Specifications: Enantiomeric Excess ≥99% as a Procurement Discriminator

The target compound (2R)-2-amino-3-(4-chlorophenyl)propanoic acid (CAS 14091-08-8) is supplied with a documented chiral purity specification of ≥99% enantiomeric excess (ee) as determined by chiral HPLC . In contrast, the racemic DL-4-chlorophenylalanine (CAS 7424-00-2) is a 50:50 mixture of D- and L-enantiomers and is supplied with a general purity specification of ≥98% by HPLC but without any chiral purity guarantee . This high enantiomeric purity is critical for applications where the presence of even trace L-enantiomer could confound stereospecific outcomes .

Chiral purity Enantiomeric excess Quality control Peptide synthesis

In Vivo Serotonin Depletion Efficacy: Class-Level Potency Establishes Functional Relevance

While direct in vivo studies using the isolated D-enantiomer (CAS 14091-08-8) are limited in the open literature, the class of 4-chlorophenylalanine compounds, particularly the racemic PCPA (4-Chloro-DL-phenylalanine), demonstrates profound and quantifiable serotonin depletion in vivo. In rats, PCPA administration reduces brain serotonin content by up to 10-fold [1]. In cockroach brain models, PCPA inhibited TPH activity by 80-85% in vivo at doses of 15-30 µg/g [2]. These findings establish the functional potential of the 4-chlorophenylalanine scaffold for depleting serotonin via TPH inhibition, supporting the hypothesis that the D-enantiomer may possess similar or distinct in vivo properties.

Serotonin depletion In vivo pharmacology Behavioral neuroscience TPH inhibition

Application-Specific Utility: D-Enantiomer as a Chiral Precursor for LHRH Analogue Synthesis

A key documented application for (2R)-2-amino-3-(4-chlorophenyl)propanoic acid (CAS 14091-08-8) is as a synthetic precursor for photosensitive analogues of luteinizing hormone-releasing hormone (LHRH) with agonistic and antagonistic structures . This application specifically requires the D-configuration to confer desired biological and conformational properties to the resulting peptide. The L-enantiomer or racemic mixture would yield peptides with different stereochemistry and potentially altered biological activity. The D-enantiomer's role in these studies is documented as a critical building block for studying placental binding potencies .

Peptide synthesis LHRH analogues Placental binding Photolabile amino acids

Procurement-Driven Application Scenarios for (2R)-2-amino-3-(4-chlorophenyl)propanoic Acid (CAS 14091-08-8)


Stereospecific Inhibition Studies of Tryptophan Hydroxylase (TPH) Isoforms

Researchers comparing the inhibitory potency and selectivity of D- versus L-4-chlorophenylalanine on human TPH1 and TPH2 isoforms. The documented Ki difference between racemic and L-enantiomer (0.021 mM vs. 0.026 mM) suggests stereospecific binding [1]. Procurement of CAS 14091-08-8 enables head-to-head comparative pharmacology to delineate the contribution of stereochemistry to enzyme inhibition.

Synthesis of D-Configured Peptidomimetics and LHRH Analogues

Medicinal chemists synthesizing photosensitive luteinizing hormone-releasing hormone (LHRH) analogues require the D-enantiomer as a chiral building block . The high enantiomeric purity (≥99% ee) of CAS 14091-08-8 ensures that the resulting peptides possess the correct stereochemistry for studying placental binding and biological activity .

Comparative In Vivo Serotonin Depletion Studies

Neuroscientists investigating the role of stereochemistry in serotonin depletion may use CAS 14091-08-8 to compare its in vivo efficacy against the well-characterized racemic PCPA. While class-level evidence shows PCPA reduces brain serotonin up to 10-fold [2], the isolated D-enantiomer's effects remain to be fully characterized, representing a novel research opportunity.

Chiral Separation and Enantiomeric Purity Method Development

Analytical chemists developing chiral HPLC methods for resolving 4-chlorophenylalanine enantiomers require a pure D-enantiomer standard. CAS 14091-08-8, with its documented ≥99% ee, serves as an ideal reference material for calibrating separation protocols and validating enantiomeric purity assays .

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